HDAC6 Inhibitory Potency: ITF-3985 vs. Tubastatin A in Biochemical Assays
ITF-3985 inhibits recombinant full-length human HDAC6 with an IC50 of 5 nM, representing a 3-fold improvement in potency over the widely used tool compound Tubastatin A (IC50 = 14–15 nM) when assessed in comparable biochemical assays employing baculovirus-expressed enzyme systems [1] [2]. Both compounds utilize benzohydroxamate zinc-binding warheads, but the 4-fluorophenoxy linker in ITF-3985 contributes additional binding energy through fluorine-mediated interactions absent in Tubastatin A's γ-carboline cap structure.
| Evidence Dimension | Biochemical IC50 against recombinant human HDAC6 |
|---|---|
| Target Compound Data | 5 nM (human N-terminal GST-tagged HDAC6, Sf9 insect cells) |
| Comparator Or Baseline | Tubastatin A: 14 nM (HDAC6 of unknown origin, Sf9 cells, RHKKAc substrate) |
| Quantified Difference | 2.8-fold lower IC50 (greater potency) |
| Conditions | Recombinant HDAC6 expressed in baculovirus-infected Sf9 insect cells; fluorogenic substrate-based deacetylase assay |
Why This Matters
For procurement decisions, the 2.8-fold potency advantage enables the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and solvent-related cytotoxicity, which is critical for dose-response profiling in target validation studies.
- [1] BindingDB BDBM50531051. IC50: 5 nM for human HDAC6. View Source
- [2] BindingDB BDBM50380399 (Tubastatin A). IC50: 14 nM for HDAC6. View Source
